molecular formula C13H13F3N2 B13721793 4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile

Katalognummer: B13721793
Molekulargewicht: 254.25 g/mol
InChI-Schlüssel: SJDXASLAMOMFEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with difluoromethyl groups and a benzonitrile moiety, making it a valuable molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a fluorinating agent.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Coupling with Benzonitrile: The final step involves coupling the difluoropiperidine intermediate with a benzonitrile derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine
  • 4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine

Uniqueness

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile stands out due to its unique combination of a difluoropiperidine ring and a benzonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C13H13F3N2

Molekulargewicht

254.25 g/mol

IUPAC-Name

4-[(4,4-difluoropiperidin-1-yl)methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C13H13F3N2/c14-12-7-10(8-17)1-2-11(12)9-18-5-3-13(15,16)4-6-18/h1-2,7H,3-6,9H2

InChI-Schlüssel

SJDXASLAMOMFEO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(F)F)CC2=C(C=C(C=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.